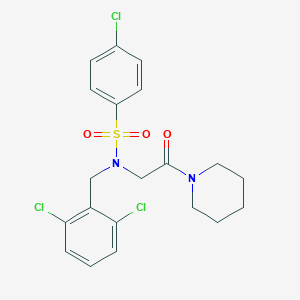![molecular formula C19H18BrNO2 B297462 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in medicinal chemistry.
作用机制
The mechanism of action of 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that its cytotoxic activity is mediated through the induction of apoptosis, which is a programmed cell death process. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which ultimately leads to cell death. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and physiological effects:
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. In addition to its cytotoxic activity, it has been reported to possess antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which could be useful in the development of new drugs.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high yield of synthesis. This makes it a cost-effective compound for use in various experiments. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde. One of the most promising areas of research is the development of novel drugs based on this compound. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, more research is needed to explore the potential applications of this compound in the treatment of various diseases, such as cancer, fungal infections, and bacterial infections.
合成方法
The synthesis of 5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 5-bromoindole-3-carbaldehyde with 3,4-dimethylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the phenoxide group, resulting in the formation of the desired product. The yield of the synthesis process is reported to be high, making it a feasible method for the preparation of this compound.
科学研究应用
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of novel drugs. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. In addition, it has been reported to possess antifungal and antibacterial activities, which could be useful in the development of new antibiotics.
属性
分子式 |
C19H18BrNO2 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C19H18BrNO2/c1-13-3-5-17(9-14(13)2)23-8-7-21-11-15(12-22)18-10-16(20)4-6-19(18)21/h3-6,9-12H,7-8H2,1-2H3 |
InChI 键 |
HPGDQLNNYBWZAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)